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Compound of Interest

Compound Name: Iturin A2

Cat. No.: B15392490 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of Iturin A2, a

potent lipopeptide with significant antifungal properties. The document details the genetic basis,

enzymatic machinery, and biochemical transformations involved in the production of this

complex natural product by Bacillus species. It is intended to serve as a valuable resource for

researchers in natural product biosynthesis, microbial genetics, and drug discovery.

Introduction to Iturin A2
Iturin A2 is a member of the iturin family of cyclic lipopeptides, which are secondary

metabolites produced by various strains of Bacillus, most notably Bacillus subtilis and Bacillus

amyloliquefaciens. These compounds are characterized by a cyclic heptapeptide linked to a β-

amino fatty acid chain.[1] The general structure of Iturin A consists of a seven-amino-acid

peptide moiety and a β-amino fatty acid tail ranging from 14 to 17 carbons in length.[1] The

specific amino acid sequence for Iturin A is L-Asn-D-Tyr-D-Asn-L-Gln-L-Pro-D-Asn-L-Ser.[2]

Iturin A exhibits strong antifungal activity against a broad range of plant and human pathogenic

fungi, making it a promising candidate for applications in agriculture as a biopesticide and in

medicine for the treatment of mycoses.

The Iturin A Biosynthetic Gene Cluster
The biosynthesis of Iturin A is orchestrated by a large multienzyme complex encoded by the itu

operon.[3] This operon spans over 38 kb and comprises four key open reading frames (ORFs):
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ituD, ituA, ituB, and ituC.[3][4] These genes direct the synthesis of the non-ribosomal peptide

synthetases (NRPSs) responsible for the assembly of the lipopeptide. The disruption of these

genes has been shown to result in a deficiency in Iturin A production.[3]

ituD: Encodes a putative malonyl-CoA transacylase, which is believed to be involved in the

synthesis of the β-amino fatty acid precursor.[3][4]

ituA: Encodes a large protein with modules for fatty acid synthesis, amino acid transferase

activity, and the first peptide synthetase module that incorporates the initial amino acid.[3][4]

ituB: Encodes a 609-kDa peptide synthetase that contains four amino acid incorporation

modules.[4]

ituC: Encodes a 297-kDa peptide synthetase responsible for incorporating the final two

amino acids and includes a thioesterase domain for the cyclization and release of the final

lipopeptide.[4]

The Biosynthesis Pathway of Iturin A2
The biosynthesis of Iturin A2 follows the canonical non-ribosomal peptide synthesis

mechanism, which can be broken down into three main stages: initiation, elongation, and

termination/cyclization.

Initiation: Synthesis of the β-Amino Fatty Acid Chain
The process begins with the synthesis of the β-amino fatty acid chain, a key structural

component of Iturin A2. This is a multi-step process initiated by the products of the ituD and

ituA genes.

Malonyl-CoA Provision: The ituD gene product, a malonyl-CoA transacylase, provides

malonyl-CoA, a crucial building block for fatty acid synthesis.[3][4]

Fatty Acid Synthesis: The fatty acid synthase (FAS) domain within the ItuA protein catalyzes

the iterative condensation of malonyl-CoA units to build the carbon chain of the fatty acid.

Amination: An amino transferase domain, also within ItuA, incorporates an amino group to

form the β-amino fatty acid.[4]
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Activation and Thiolation: The completed β-amino fatty acid is then activated as an adenylate

by the first adenylation (A) domain of the ItuA NRPS module and subsequently tethered to a

peptidyl carrier protein (PCP) domain via a thioester bond.

Elongation: Stepwise Assembly of the Heptapeptide
Chain
Following the attachment of the β-amino fatty acid to the first module of the NRPS assembly

line, the heptapeptide chain is assembled sequentially by the subsequent modules of the ItuA,

ItuB, and ItuC synthetases. Each module is responsible for the recognition, activation, and

incorporation of a specific amino acid. A typical NRPS module consists of the following

domains:

Adenylation (A) domain: Selects and activates the specific amino acid as an aminoacyl-

adenylate.

Peptidyl Carrier Protein (PCP) or Thiolation (T) domain: Covalently binds the activated amino

acid via a thioester linkage to its 4'-phosphopantetheinyl arm.

Condensation (C) domain: Catalyzes the formation of the peptide bond between the growing

peptide chain on the PCP domain of the preceding module and the amino acid on the PCP

domain of the current module.

Epimerization (E) domain: In some modules, this domain is present to convert an L-amino

acid to its D-isoform after it has been incorporated into the growing peptide chain. This is

observed for the D-Tyr and D-Asn residues in Iturin A.[2]

The elongation proceeds as follows:

Module 1 (ItuA): Incorporates L-Asparagine.

Module 2 (ItuB): Incorporates L-Tyrosine, which is then epimerized to D-Tyrosine.

Module 3 (ItuB): Incorporates L-Asparagine, which is then epimerized to D-Asparagine.

Module 4 (ItuB): Incorporates L-Glutamine.
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Module 5 (ItuB): Incorporates L-Proline.

Module 6 (ItuC): Incorporates L-Asparagine, which is then epimerized to D-Asparagine.

Module 7 (ItuC): Incorporates L-Serine.

Termination: Cyclization and Release
The final step in the biosynthesis is the cyclization and release of the mature Iturin A2
molecule. This is catalyzed by the thioesterase (TE) domain located at the C-terminus of the

ItuC protein. The TE domain acts as a macrocyclase, cleaving the thioester bond linking the

heptapeptide to the last PCP domain and concurrently forming a cyclic ester bond between the

C-terminal serine and the β-amino group of the fatty acid chain, thus releasing the cyclic

lipopeptide.

Visualization of the Iturin A2 Biosynthesis Pathway
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Caption: Biosynthesis pathway of Iturin A2 by non-ribosomal peptide synthetases.
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Quantitative Data on Iturin A Production
The production of Iturin A varies significantly depending on the bacterial strain, culture

conditions, and genetic modifications. The following tables summarize some of the reported

production yields.

Table 1: Iturin A Production in Wild-Type and Genetically Modified Bacillus Strains

Strain
Genetic
Modification

Iturin A Titer
(mg/L)

Fold Increase Reference

Bacillus subtilis

RB14
Wild-type 110 - [3]

Bacillus subtilis

R-PM1

Overexpression

of itu operon

promoter

330 3 [3]

Bacillus

amyloliquefacien

s

Wild-type 179.22 -

Bacillus

amyloliquefacien

s

Genome

Shuffling
- 2.03

Bacillus

amyloliquefacien

s HZ-12

Wild-type 390 - [5]

Bacillus

amyloliquefacien

s HZ-ADFTL2

Strengthened

fatty acid

synthesis

2960 6.59 [5]

Table 2: Influence of Culture Conditions on Iturin A Production
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Strain Culture Condition Iturin A Titer (g/L) Reference

Bacillus subtilis
Two-stage glucose

feeding
1.12 [6]

Bacillus velezensis

ND
Biofilm reactor 5.7 [7]

Experimental Protocols
Quantification of Iturin A by High-Performance Liquid
Chromatography (HPLC)
This protocol is adapted from methodologies described for the analysis of iturin lipopeptides.[8]

[9][10]

1. Sample Preparation (Acid Precipitation and Methanol Extraction): a. Acidify the cell-free

culture supernatant to pH 2.0 with 6 M HCl. b. Incubate overnight at 4°C to allow for

precipitation of the lipopeptides. c. Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the

precipitate. d. Discard the supernatant and extract the pellet with methanol by vortexing for 30

minutes. e. Centrifuge at 10,000 x g for 10 minutes and collect the methanol supernatant

containing the iturin. f. Filter the methanol extract through a 0.22 µm syringe filter prior to HPLC

analysis.

2. HPLC Conditions:

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[9]
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or 10 mM
ammonium acetate). A typical starting condition is 65% methanol or a 65:35 mixture of 10
mmol/L ammonium acetate and acetonitrile.[8][9]
Flow Rate: 1.0 mL/min.[9]
Detection: UV detector at 210 nm.[9]
Injection Volume: 20 µL.
Quantification: Generate a standard curve using purified Iturin A standard of known
concentrations.

Gene Knockout of the itu Operon in Bacillus subtilis
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This protocol outlines a general method for creating a gene deletion in Bacillus subtilis using a

temperature-sensitive plasmid and homologous recombination, based on established

techniques.[11][12]

1. Construction of the Knockout Plasmid: a. Amplify the upstream and downstream flanking

regions (approx. 1 kb each) of the target itu gene or operon from B. subtilis genomic DNA using

PCR. b. Clone the upstream and downstream fragments into a temperature-sensitive shuttle

vector (e.g., pMAD) on either side of an antibiotic resistance cassette (e.g., erythromycin

resistance). c. Transform the resulting construct into E. coli for plasmid propagation and

sequence verification.

2. Transformation of Bacillus subtilis: a. Prepare competent B. subtilis cells using a standard

two-step starvation method. b. Transform the competent cells with the knockout plasmid via

electroporation or natural transformation. c. Plate the transformed cells on LB agar containing

the appropriate antibiotic (e.g., erythromycin) and incubate at the permissive temperature (e.g.,

30°C) to allow for single-crossover integration of the plasmid into the chromosome.

3. Selection for Double-Crossover Events: a. Inoculate single colonies from the permissive

temperature plates into LB broth without antibiotic and grow at the non-permissive temperature

(e.g., 37°C or 42°C) to induce the second crossover event and plasmid curing. b. Plate serial

dilutions of the culture onto LB agar without antibiotic and incubate at the non-permissive

temperature. c. Replica-plate colonies onto LB agar with and without the antibiotic to screen for

clones that have lost the antibiotic resistance cassette, indicating a successful double-

crossover event.

4. Verification of Gene Deletion: a. Confirm the deletion of the target gene or operon by colony

PCR using primers that flank the deleted region. The PCR product from the knockout mutant

will be smaller than that from the wild-type. b. Further verify the deletion by sequencing the

PCR product and/or by Southern blot analysis. c. Analyze the mutant for the loss of Iturin A

production using HPLC as described in Protocol 6.1.

Conclusion
The biosynthesis of Iturin A2 is a complex and highly regulated process involving a dedicated

non-ribosomal peptide synthetase assembly line. Understanding this pathway at a molecular

level is crucial for the rational design of novel lipopeptide antibiotics with improved efficacy and
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for the metabolic engineering of Bacillus strains for enhanced production. The data and

protocols presented in this guide provide a solid foundation for researchers to further explore

and exploit the therapeutic and biotechnological potential of iturin lipopeptides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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